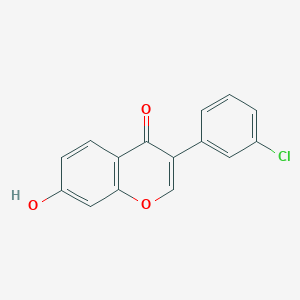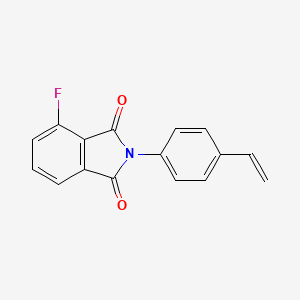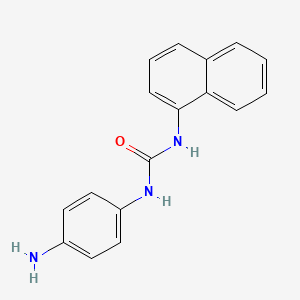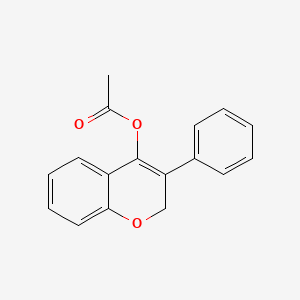
3-Phenyl-2H-chromen-4-YL acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-2H-chromen-4-YL acetate is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields. This compound features a chromene core with a phenyl group at the 3-position and an acetate group at the 4-position. Chromenes are known for their presence in natural products and synthetic pharmaceuticals, making them valuable in medicinal chemistry and other scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2H-chromen-4-YL acetate typically involves the condensation of salicylaldehyde derivatives with phenylacetic acid derivatives under acidic or basic conditions. One common method includes the use of a catalyst such as piperidine or pyridine in an organic solvent like ethanol or acetic acid. The reaction mixture is heated under reflux to facilitate the formation of the chromene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-2H-chromen-4-YL acetate undergoes various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form quinone derivatives.
Reduction: Reduction of the chromene ring can yield dihydrochromene derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Phenyl-2H-chromen-4-YL acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antioxidant, antimicrobial, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, Alzheimer’s, and cardiovascular disorders.
Industry: Utilized in the development of dyes, fragrances, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-2H-chromen-4-YL acetate involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, it may induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromoacetyl)-2H-chromen-2-one: Known for its antimicrobial and anticancer properties.
3-Acetoacetyl-2H-chromen-2-one: Used in the synthesis of various heterocyclic compounds and studied for its biological activities.
7-Hydroxy-4-methylcoumarin: A well-known coumarin derivative with applications in fluorescence and medicinal chemistry.
Uniqueness
3-Phenyl-2H-chromen-4-YL acetate stands out due to its unique combination of a phenyl group and an acetate group on the chromene core. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C17H14O3 |
|---|---|
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
(3-phenyl-2H-chromen-4-yl) acetate |
InChI |
InChI=1S/C17H14O3/c1-12(18)20-17-14-9-5-6-10-16(14)19-11-15(17)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Clave InChI |
VEZKKHLHAYUYAD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(COC2=CC=CC=C21)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




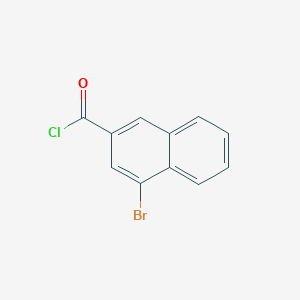
![6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11849331.png)
![8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B11849341.png)




![5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B11849366.png)
